
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate, also known as DHEX, is a cationic surfactant that has gained attention in the scientific community due to its unique properties. It is a quaternary ammonium compound that is synthesized through a simple and efficient method. In recent years, DHEX has been extensively studied for its potential applications in various fields, including scientific research.
Wirkmechanismus
The mechanism of action of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is not fully understood. However, it is believed that Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate interacts with the hydrophobic regions of biomolecules, leading to their solubilization and stabilization. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate can also interact with the hydrophilic regions of biomolecules, leading to their dispersion and stabilization.
Biochemical and Physiological Effects:
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been shown to have minimal toxicity and is not known to have any significant physiological effects. However, it is important to note that Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a cationic surfactant and can interact with negatively charged biomolecules, leading to potential interference with cellular processes.
Vorteile Und Einschränkungen Für Laborexperimente
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has several advantages for use in laboratory experiments. It is a highly efficient surfactant that can be used for the separation and purification of biomolecules. It is also a relatively inexpensive reagent and can be easily synthesized in large quantities. However, it is important to note that Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a cationic surfactant and may interfere with negatively charged biomolecules. Additionally, Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate may not be suitable for use in experiments that require the preservation of the native structure of biomolecules.
Zukünftige Richtungen
There are several potential future directions for the use of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate in scientific research. One potential application is in the development of new drug delivery systems. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been shown to be an effective agent for the delivery of therapeutic agents, and further research could lead to the development of new and more efficient drug delivery systems. Another potential application is in the development of new surfactants for the separation and purification of biomolecules. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has unique properties that make it an attractive option for use in this field, and further research could lead to the development of new and more efficient surfactants. Finally, further research could be conducted to better understand the mechanism of action of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate and its potential interactions with biomolecules. This could lead to the development of new and more efficient methods for the separation and purification of biomolecules.
Synthesemethoden
The synthesis of Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate is a straightforward process that involves the reaction of 2-(2-hydroxyethoxy)ethylamine with methyl iodide. The resulting product is then reacted with xanthenecarboxylic acid to obtain the final product, Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate. The synthesis method is relatively simple and can be performed under mild conditions, making it an attractive option for large-scale production.
Wissenschaftliche Forschungsanwendungen
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been extensively studied for its potential applications in scientific research. It has been found to be an effective surfactant for the separation and purification of proteins and nucleic acids. Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate can also be used as a stabilizer for enzymes and other biomolecules. In addition, Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate has been shown to be an effective agent for the delivery of drugs and other therapeutic agents.
Eigenschaften
CAS-Nummer |
102571-27-7 |
|---|---|
Produktname |
Dimethyl(2-hydroxyethyl)methoxyammonium iodide 9-xanthenecarboxylate |
Molekularformel |
C19H22INO4 |
Molekulargewicht |
455.3 g/mol |
IUPAC-Name |
methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C19H22NO4.HI/c1-20(2,22-3)12-13-23-19(21)18-14-8-4-6-10-16(14)24-17-11-7-5-9-15(17)18;/h4-11,18H,12-13H2,1-3H3;1H/q+1;/p-1 |
InChI-Schlüssel |
JOJHLDWCLBKCCZ-UHFFFAOYSA-M |
SMILES |
C[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC.[I-] |
Kanonische SMILES |
C[N+](C)(CCOC(=O)C1C2=CC=CC=C2OC3=CC=CC=C13)OC.[I-] |
Synonyme |
methoxy-dimethyl-[2-(9H-xanthene-9-carbonyloxy)ethyl]azanium iodide |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





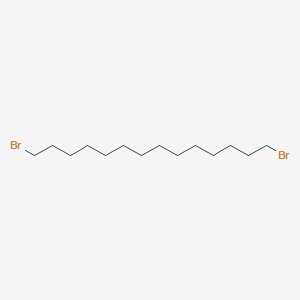
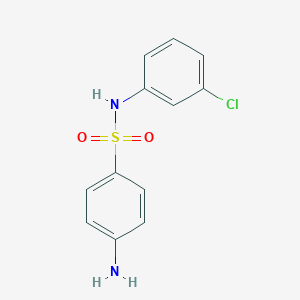

![6-Sulfanyl-6,7-dihydro-5H-pyrrolo[1,2-c]imidazol-1-ol](/img/structure/B25932.png)


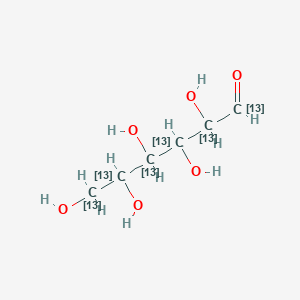
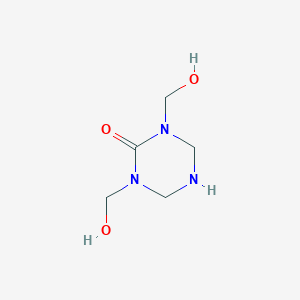
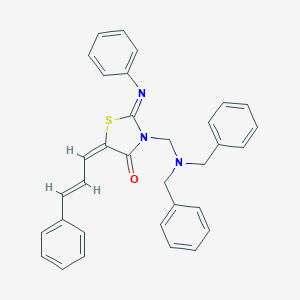


![2-Methyl-[1,1'-biphenyl]-3-ol](/img/structure/B25949.png)